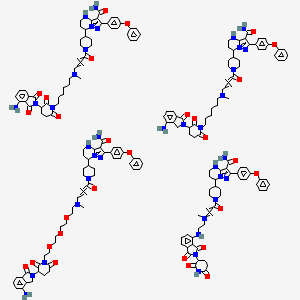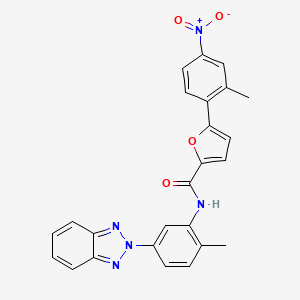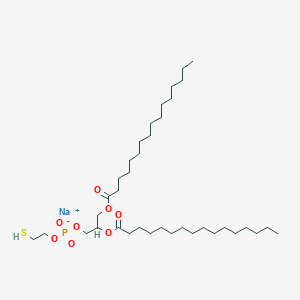
terbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium is a chemical element with the symbol Tb and atomic number 65. It is a silvery-white, rare earth metal that belongs to the lanthanide series of the periodic table. This compound is moderately hard, malleable, and ductile. It was discovered in 1843 by Swedish chemist Carl Gustaf Mosander in a heavy rare-earth fraction called yttria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Terbium can be prepared through various synthetic routes. One common method involves the reduction of this compound fluoride (TbF₃) with calcium metal. This reaction is carried out in a high-temperature environment to produce pure this compound metal .
Industrial Production Methods
Industrially, this compound is primarily obtained from minerals such as bastnasite and monazite. The extraction process involves solvent-solvent extraction and ion-exchange techniques. The metal is then prepared in a highly pure form by metallothermic reduction of the anhydrous fluoride with calcium metal .
Chemical Reactions Analysis
Types of Reactions
Terbium undergoes several types of chemical reactions, including:
Oxidation: this compound readily oxidizes in air to form this compound(III,IV) oxide (Tb₄O₇).
Reduction: this compound can be reduced from its compounds, such as this compound fluoride, using calcium metal.
Substitution: This compound reacts with halogens to form this compound halides, such as this compound(III) chloride (TbCl₃) and this compound(III) fluoride (TbF₃)
Common Reagents and Conditions
Oxidation: this compound metal reacts with oxygen in the air to form this compound(III,IV) oxide.
Reduction: Calcium metal is commonly used to reduce this compound fluoride to produce this compound metal.
Substitution: Halogens such as chlorine and fluorine are used to form this compound halides
Major Products
This compound(III,IV) oxide (Tb₄O₇): Formed by the oxidation of this compound metal.
This compound(III) chloride (TbCl₃): Formed by the reaction of this compound metal with chlorine.
This compound(III) fluoride (TbF₃): Formed by the reaction of this compound metal with fluorine
Scientific Research Applications
Mechanism of Action
The mechanism of action of terbium varies depending on its application:
Comparison with Similar Compounds
Terbium is similar to other rare earth elements in the lanthanide series, such as gadolinium, dysprosium, and europium. this compound has unique properties that make it valuable in specific applications:
Properties
CAS No. |
64475-85-0 |
|---|---|
Molecular Formula |
Tb85 |
Molecular Weight |
13508.655 g/mol |
IUPAC Name |
terbium |
InChI |
InChI=1S/85Tb |
InChI Key |
GILOWISGYVOJTQ-UHFFFAOYSA-N |
Canonical SMILES |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
boiling_point |
310 to 395 °F at 760 mmHg (USCG, 1999) |
density |
0.78 at 68 °F (USCG, 1999) - Less dense than water; will float |
flash_point |
105 to 140 °F depending on grade (USCG, 1999) |
physical_description |
Turpentine substitute appears as a clear colorless to variably colored liquid. Insoluble in water. Flash point between 100 and 141 °F. |
vapor_pressure |
6.72 mmHg (USCG, 1999) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B13387257.png)
![sodium;2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B13387273.png)
![[(2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13387276.png)
![3,5-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13387280.png)
![7-[2-Hydroxy(phenyl)acetamido]-8-oxo-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13387293.png)


![7-Methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecan-3-one](/img/structure/B13387312.png)
![2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic Acid](/img/structure/B13387314.png)
![7-[2-(3-Hydroxy-5-phenylpent-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13387316.png)
![bis[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] oct-4-enedioate;dichloride](/img/structure/B13387322.png)
![4-[[(4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate](/img/structure/B13387330.png)

